2-(2-Chloropyrimidin-4-yl)thiazole-4-carboxylic Acid
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Overview
Description
2-(2-Chloropyrimidin-4-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features both a thiazole and a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloropyrimidin-4-yl)thiazole-4-carboxylic Acid typically involves the reaction of 2-chloropyrimidine with thiazole-4-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloropyrimidin-4-yl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Oxidized forms of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring.
Scientific Research Applications
2-(2-Chloropyrimidin-4-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyrimidin-4-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the thiazole and pyrimidine rings allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Comparison with Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Similar structure but with a pyridyl group instead of a chloropyrimidinyl group.
2-(2-Chloropyridin-4-yl)thiazole-4-carboxylic Acid: Similar structure but with a chloropyridinyl group instead of a chloropyrimidinyl group.
Uniqueness: 2-(2-Chloropyrimidin-4-yl)thiazole-4-carboxylic Acid is unique due to the presence of both a chloropyrimidine and a thiazole ring in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H4ClN3O2S |
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Molecular Weight |
241.66 g/mol |
IUPAC Name |
2-(2-chloropyrimidin-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4ClN3O2S/c9-8-10-2-1-4(12-8)6-11-5(3-15-6)7(13)14/h1-3H,(H,13,14) |
InChI Key |
SAEHJMBWVLIEHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C2=NC(=CS2)C(=O)O)Cl |
Origin of Product |
United States |
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